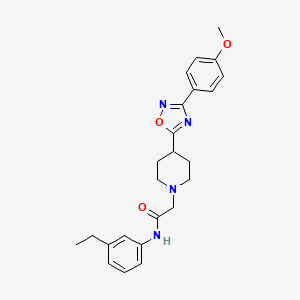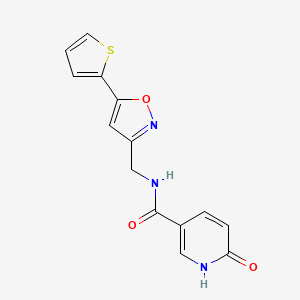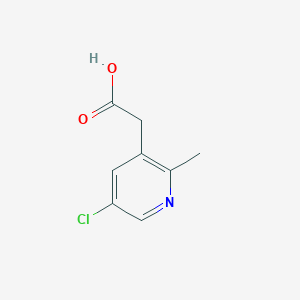![molecular formula C38H37ClN8O7S B2713074 Methyl 2-[(9S)-7-(4-chlorophenyl)-4-[5-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]pentylcarbamoyl]-5,13-dimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate CAS No. 2243076-67-5](/img/structure/B2713074.png)
Methyl 2-[(9S)-7-(4-chlorophenyl)-4-[5-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]pentylcarbamoyl]-5,13-dimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ZXH 3-26 is a selective degrader of the bromodomain-containing protein 4 (BRD4) using the proteolysis-targeting chimera (PROTAC) technology. This compound has shown significant potential in targeting and degrading BRD4, a protein involved in various cellular processes, including transcription regulation and cancer progression .
Mechanism of Action
Target of Action
The primary target of ZXH-3-26 is the bromodomain-containing protein 4 (BRD4) . BRD4 is a member of the bromodomain and extra-terminal (BET) family of proteins, which are known to play key roles in various biological processes, including RNA transcription and translation, and cell signaling regulation .
Mode of Action
ZXH-3-26 is a Proteolysis-Targeting Chimera (PROTAC) that operates by inducing the ubiquitination and degradation of BRD4 . It functions by simultaneously recruiting both a ubiquitin E3 ligase and BRD4, leading to the ubiquitination of BRD4 . This results in the degradation of BRD4 through the ubiquitin-proteasome system . ZXH-3-26 shows activity exclusively on the first bromodomain of BRD4, and spares degradation of BRD2 or 3 at concentrations .
Biochemical Pathways
The degradation of BRD4 by ZXH-3-26 affects the super-enhancer (SE) condensate, a biomolecular condensate that plays a key role in transcription regulation . The reduction of BRD4 condensates by ZXH-3-26 can dynamically regulate these biomolecular condensates .
Result of Action
The result of ZXH-3-26’s action is the significant reduction of BRD4 condensates . This leads to changes in the super-enhancer condensate, which can have downstream effects on gene transcription . ZXH-3-26 has also been shown to have high anti-proliferative potency .
Action Environment
The action of ZXH-3-26 is influenced by the cellular environment. The compound’s ability to degrade BRD4 and affect biomolecular condensates can be observed using live-cell imaging and high-throughput sequencing technologies . This suggests that the cellular environment plays a crucial role in the efficacy and stability of ZXH-3-26.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ZXH 3-26 involves the conjugation of ligands for cereblon and BRD4. The synthetic route typically includes the following steps:
Ligand Synthesis: The ligands for cereblon and BRD4 are synthesized separately. These ligands are designed to bind specifically to their respective targets.
Linker Attachment: A linker molecule is attached to one of the ligands. This linker is crucial for connecting the two ligands.
Conjugation: The ligand-linker complex is then conjugated with the second ligand to form the final PROTAC molecule, ZXH 3-26.
Industrial Production Methods
Industrial production of ZXH 3-26 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key steps include:
Batch Synthesis: Large-scale synthesis of the ligands and linker.
Purification: Purification of the intermediate and final products using techniques such as chromatography.
Quality Control: Rigorous quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
ZXH 3-26 primarily undergoes degradation reactions facilitated by the PROTAC mechanism. This involves:
Ubiquitination: ZXH 3-26 recruits an E3 ubiquitin ligase to BRD4, leading to its ubiquitination.
Proteasomal Degradation: The ubiquitinated BRD4 is then recognized and degraded by the proteasome.
Common Reagents and Conditions
Reagents: The synthesis of ZXH 3-26 involves reagents such as dimethyl sulfoxide (DMSO), polyethylene glycol (PEG), and various organic solvents.
Major Products
The major product of the degradation reaction is the ubiquitinated BRD4, which is subsequently degraded into smaller peptides and amino acids by the proteasome .
Scientific Research Applications
ZXH 3-26 has a wide range of applications in scientific research, including:
Cancer Research: ZXH 3-26 is used to study the role of BRD4 in cancer progression and to develop potential therapeutic strategies targeting BRD4.
Epigenetics: The compound is employed to investigate the epigenetic regulation of gene expression by BRD4.
Drug Development: ZXH 3-26 serves as a tool compound in the development of new PROTAC-based therapies.
Cell Biology: Researchers use ZXH 3-26 to study the dynamics of protein degradation and its impact on cellular processes.
Comparison with Similar Compounds
Similar Compounds
Uniqueness of ZXH 3-26
Properties
IUPAC Name |
methyl 2-[(9S)-7-(4-chlorophenyl)-4-[5-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]pentylcarbamoyl]-5,13-dimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H37ClN8O7S/c1-19-29-31(21-10-12-22(39)13-11-21)42-25(18-28(49)54-3)33-45-44-20(2)46(33)38(29)55-32(19)35(51)41-17-6-4-5-16-40-24-9-7-8-23-30(24)37(53)47(36(23)52)26-14-15-27(48)43-34(26)50/h7-13,25-26,40H,4-6,14-18H2,1-3H3,(H,41,51)(H,43,48,50)/t25-,26?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTKOFICOCDRNDA-PMCHYTPCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)OC)C4=CC=C(C=C4)Cl)C(=O)NCCCCCNC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)OC)C4=CC=C(C=C4)Cl)C(=O)NCCCCCNC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H37ClN8O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
785.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)butanoate](/img/structure/B2712994.png)



![5-methyl-2,4-dioxo-3-phenyl-N-(3-phenylpropyl)-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2713000.png)




![1-[1-(furan-2-carbonyl)azetidin-3-yl]-4-phenyl-1H-1,2,3-triazole](/img/structure/B2713008.png)


![1-[3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-ethoxyethan-1-one](/img/structure/B2713011.png)
![ethyl 5-methyl-7-oxo-3-thia-1,8-diazatetracyclo[7.7.0.02,6.010,15]hexadeca-2(6),4,8,10,12,14-hexaene-4-carboxylate](/img/structure/B2713012.png)
